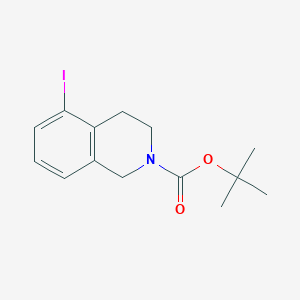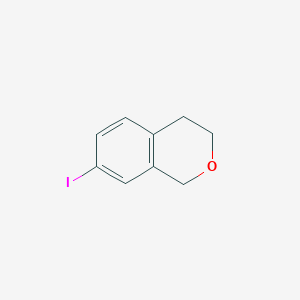
7-Iodoisochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoisochroman is a chemical compound belonging to the isochroman family, characterized by the presence of an iodine atom at the 7th position of the isochroman ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoisochroman typically involves the iodination of isochroman derivatives. One common method is the electrophilic iodination using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodoisochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming isochroman.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.
Major Products: The major products formed from these reactions include various functionalized isochroman derivatives, which can be further utilized in synthetic and medicinal chemistry .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in treating central nervous system disorders, cancer, and inflammatory diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 7-Iodoisochroman involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Isochroman: The parent compound without the iodine atom.
7-Bromoisochroman: Similar structure with a bromine atom instead of iodine.
7-Chloroisochroman: Similar structure with a chlorine atom instead of iodine.
Uniqueness: 7-Iodoisochroman is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to bromine and chlorine result in different reactivity and interaction profiles, making this compound a valuable compound for specific applications .
Propriétés
Numéro CAS |
149910-99-6 |
|---|---|
Formule moléculaire |
C9H9IO |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
7-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9IO/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5H,3-4,6H2 |
Clé InChI |
KFFMHGPMEDHNGQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C1C=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2R)-1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13034928.png)
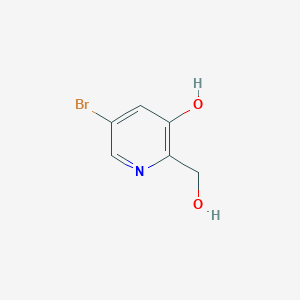
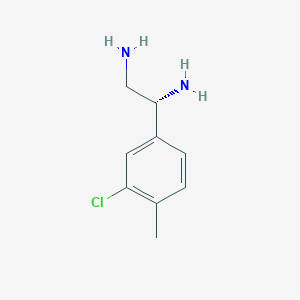

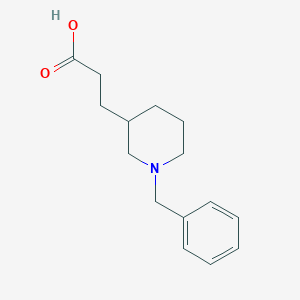
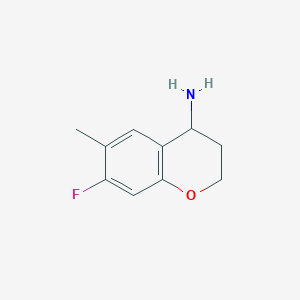


![2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetic acid](/img/structure/B13034978.png)
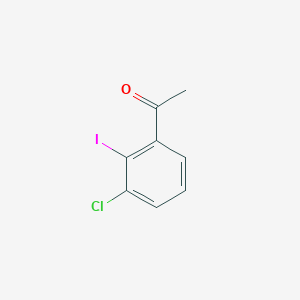
![2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine](/img/structure/B13034986.png)
![5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13034989.png)
